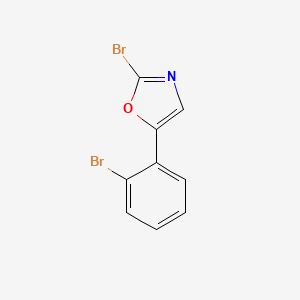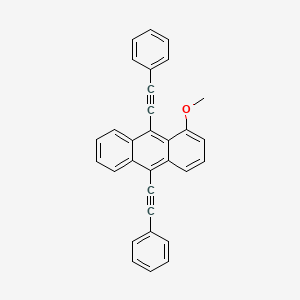
1-Methoxy-9,10-bis(phenylethynyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its strong fluorescence properties, making it a valuable material in various scientific and industrial applications. Its unique structure, featuring methoxy and phenylethynyl groups, contributes to its distinct photophysical characteristics.
Preparation Methods
The synthesis of 1-Methoxy-9,10-bis(phenylethynyl)anthracene typically involves the Sonogashira coupling reaction. This method includes the coupling of 10-bromo-9-anthracenecarbaldehyde with phenylethynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography to achieve high purity.
Industrial production methods may involve scaling up the Sonogashira coupling reaction, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and efficiency .
Chemical Reactions Analysis
1-Methoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: The compound is employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Research is ongoing to explore its potential in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which 1-Methoxy-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its fluorescence properties. When exposed to light, the compound absorbs photons and reaches an excited state. . This property is utilized in various applications, from imaging to light-emitting devices.
Comparison with Similar Compounds
1-Methoxy-9,10-bis(phenylethynyl)anthracene can be compared with other anthracene derivatives such as:
9,10-Bis(phenylethynyl)anthracene: Similar in structure but lacks the methoxy group, resulting in different photophysical properties.
Thiolite Blue: Another fluorescent compound with different excitation and emission peaks.
MQAE (6-Methoxy-N-(3-sulfopropyl)quinolinium): A compound used in similar fluorescence applications but with distinct chemical properties.
The uniqueness of this compound lies in its combination of methoxy and phenylethynyl groups, which enhance its fluorescence efficiency and stability.
Properties
CAS No. |
51580-22-4 |
|---|---|
Molecular Formula |
C31H20O |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-methoxy-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C31H20O/c1-32-30-18-10-17-28-27(21-19-23-11-4-2-5-12-23)25-15-8-9-16-26(25)29(31(28)30)22-20-24-13-6-3-7-14-24/h2-18H,1H3 |
InChI Key |
ISGNKKCVOWFMSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)
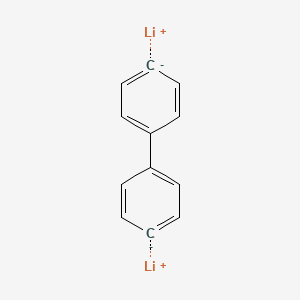

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)
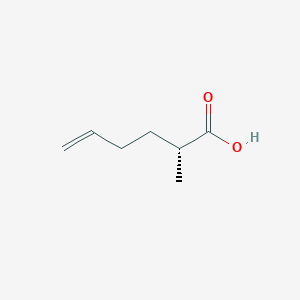
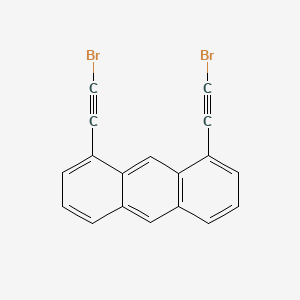
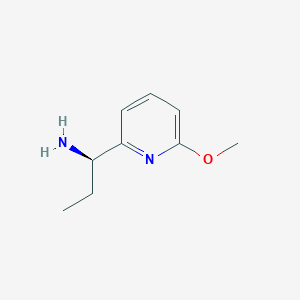
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)
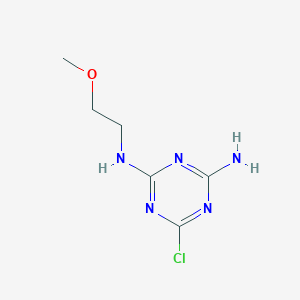
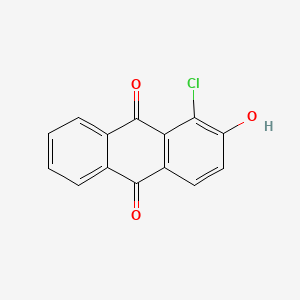
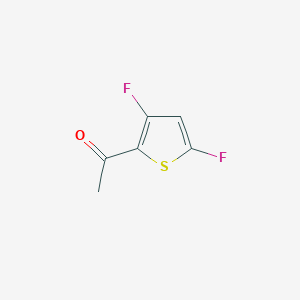
![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)
